Regioisomeric Differentiation versus N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide (CAS 955641-79-9): Inverted Pharmacophoric Presentation
The target compound 955711-02-1 and its closest cataloged analog 955641-79-9 share an identical molecular formula (C₁₈H₂₀N₂O₂S, MW 328.43) but differ in the positional arrangement of the isobutyryl and thiophene-2-carbonyl moieties . In 955711-02-1, the isobutyryl group is installed at the THIQ N-2 position while the thiophene-2-carboxamide occupies the 7-position; in 955641-79-9, these groups are swapped—the thiophene-2-carbonyl is at N-2 and the isobutyramide is at the 7-position. This regioisomeric inversion is pharmacophorically consequential: according to the SAR described by Xu et al. (2013), the N-2 acyl substituent directly modulates BACE1 potency by engaging the S1/S3 subsite, while the C-7 carboxamide vector extends toward the S2′ pocket [1]. Swapping these groups produces a fundamentally different 3D pharmacophore that cannot be assumed to have equivalent target engagement. Procurement of the wrong regioisomer (955641-79-9) as a substitute for 955711-02-1 introduces an uncontrolled structural variable that invalidates SAR continuity.
| Evidence Dimension | Positional arrangement of isobutyryl and thiophene-2-carbonyl substituents (regioisomeric identity) |
|---|---|
| Target Compound Data | N-2 isobutyryl, C-7 thiophene-2-carboxamide (CAS 955711-02-1) |
| Comparator Or Baseline | N-2 thiophene-2-carbonyl, C-7 isobutyramide (CAS 955641-79-9) |
| Quantified Difference | Complete regioisomeric inversion of two functional groups; identical molecular formula, distinct IUPAC name and InChI Key |
| Conditions | Structural identity confirmed by SMILES comparison: 955711-02-1 SMILES = CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3; 955641-79-9 SMILES = CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Why This Matters
Procurement of 955641-79-9 instead of 955711-02-1 introduces a regioisomeric mismatch that alters the spatial orientation of key pharmacophoric elements, directly compromising SAR reproducibility and inter-study comparability in BACE1 inhibitor optimization programs.
- [1] Xu YZ, Yuan S, Bowers S, Hom RK, Chan W, Sham HL, Zhu YL, Beroza P, Pan H, Brecht E, Yao N, Lougheed J, Yan J, Tam D, Ren Z, Ruslim L, Bova MP, Artis DR. (2013). Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3075-3080. DOI: 10.1016/j.bmcl.2013.03.009. View Source
